4-Nitrobenzenesulfonic Acid Hydrate

Description

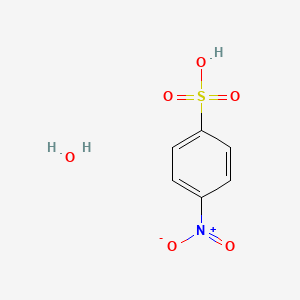

4-Nitrobenzenesulfonic acid hydrate (CAS 138-42-1) is a sulfonic acid derivative with the molecular formula C₆H₅NO₅S·xH₂O and a molecular weight of 203.17 g/mol (anhydrous basis) . It is a crystalline powder with a melting point range of 105–112°C and is commercially available in purities ≥97.5% (HPLC) . The compound exhibits strong acidity due to the electron-withdrawing nitro (-NO₂) group para to the sulfonic acid (-SO₃H) moiety, enhancing its reactivity in catalytic and synthetic applications . Its GHS hazard classification includes "H314: Causes severe skin burns and eye damage," necessitating stringent safety protocols during handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGBVFZPNNKLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Chlorobenzenesulfonic Acid Hydrate

- CAS : N/A (hydrate form); anhydrous CAS 98-66-6.

- Molecular Formula : C₆H₅ClO₃S·xH₂O.

- Molecular Weight : 192.61 g/mol (anhydrous) .

- Key Differences: The chlorine substituent (-Cl) at the para position reduces acidity compared to the nitro group in 4-nitrobenzenesulfonic acid. Melting Point: Not explicitly reported but expected to be lower due to weaker intermolecular interactions. Applications: Primarily used as an intermediate in organic synthesis, lacking the catalytic versatility of the nitro analog .

4-Hydroxybenzenesulfonic Acid

- CAS : 98-67-8.

- Molecular Formula : C₆H₆O₄S.

- Molecular Weight : 174.17 g/mol .

- Key Differences :

- The hydroxyl group (-OH) imparts weaker acidity (pKa ~1.5) compared to the nitro derivative (pKa ~-2.5) .

- Physical State : Yellowish oily liquid, contrasting with the crystalline nature of 4-nitrobenzenesulfonic acid hydrate.

- Applications : Used in dye synthesis and as a corrosion inhibitor, but less effective in acid-catalyzed reactions .

4-Nitrobenzenesulfonamide

- CAS : 6325-93-4.

- Molecular Formula : C₆H₆N₂O₄S.

- Molecular Weight : 202.19 g/mol .

- Key Differences :

- Replacement of -SO₃H with -SO₂NH₂ drastically reduces acidity and reactivity.

- Melting Point : 178–183°C, significantly higher due to hydrogen bonding in the sulfonamide group .

- Applications : Utilized in pharmaceuticals and agrochemicals as a stabilizing group, unlike the catalytic role of the sulfonic acid .

Functional Comparison in Catalysis and Proton Conductivity

Catalytic Efficiency

- This compound : Demonstrated in thiourea-catalyzed ring-opening reactions of episulfonium ions, achieving high enantioselectivity (up to 99% ee) due to strong Brønsted acidity and stabilization of intermediates .

- p-Toluenesulfonic Acid (PTSA) : A common catalyst, but the nitro group in 4-nitrobenzenesulfonic acid provides superior electron withdrawal, enhancing proton donation in polar solvents .

Proton Conductivity

- This compound: Forms anion-anion dimers via SO₃⁻…NO₂ interactions, with water molecules acting as proton-transfer channels. This structural motif enables proton conductivity up to 10⁻³ S/cm in hydrated crystals .

- Ammonium Salts of 4-Nitrobenzenesulfonic Acid : Exhibit higher conductivity (10⁻² S/cm) due to infinite cation-anion networks, but require controlled humidity for stability .

Q & A

What are the key considerations for synthesizing 4-nitrobenzenesulfonic acid hydrate in the laboratory?

Answer:

Synthesis typically involves sulfonation of nitrobenzene using sulfonating agents such as sulfur trioxide (SO₃) or oleum. The reaction conditions (temperature, solvent-free environments) must be optimized to favor para-substitution, ensuring high regioselectivity. Post-synthesis, purification via recrystallization or column chromatography is critical. Purity should be validated using HPLC (≥97.5% purity) and melting point analysis (105–112°C) .

How does the supramolecular organization of this compound influence its proton conductivity?

Answer:

The proton conductivity arises from anion-anion dimers stabilized by SO₃⁻…NO₂ interactions and infinite cation associates. Water molecules act as charge-transfer channels, facilitating proton mobility. Structural analysis via temperature-dependent X-ray diffraction (XRD) and impedance spectroscopy can quantify conductivity. For example, hydrates exhibit enhanced conductivity (10⁻³–10⁻² S/cm) compared to anhydrous forms due to H-bond networks .

What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC : To confirm purity (≥97.5%) and detect impurities.

- IR Spectroscopy : Identify functional groups (e.g., sulfonic acid at ~1200 cm⁻¹, nitro groups at ~1520 cm⁻¹).

- XRD : Resolve crystal structure and hydration-dependent packing.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration/dehydration transitions .

How do solvent composition and temperature affect the acid-catalyzed hydrolysis of derivatives of 4-nitrobenzenesulfonic acid?

Answer:

Hydrolysis kinetics depend on solvent polarity and acid strength. In dioxane-water mixtures, increased dioxane (e.g., 60% v/v) slows hydrolysis due to reduced dielectric constant. Rate constants () can be determined via UV-Vis spectroscopy monitoring nitro group release. Activation energy () is derived from Arrhenius plots across temperatures (e.g., 25–60°C) .

What role do water molecules play in the structural stability and reactivity of 4-nitrobenzenesulfonic acid hydrates?

Answer:

Water stabilizes the crystal lattice via H-bonding between sulfonic acid groups and nitro moieties. In proton conduction, water forms transient H₃O⁺ ions, enabling Grotthuss mechanism-based conductivity. Stability under varying humidity can be studied using dynamic vapor sorption (DVS) or TGA .

How can researchers resolve contradictions in reported proton conductivity values for 4-nitrobenzenesulfonic acid hydrates?

Answer:

Discrepancies often arise from hydration state differences or measurement conditions (e.g., humidity, temperature). Standardize testing using impedance spectroscopy under controlled humidity (e.g., 30–90% RH) and validate via XRD to confirm hydration levels. Comparative studies with ammonium salts (e.g., NH₄⁺ analogs) can isolate cation effects .

What experimental strategies optimize the synthesis of 4-nitrobenzenesulfonic acid derivatives for pharmaceutical intermediates?

Answer:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate converts nitro to amino groups, enabling sulfonamide drug synthesis.

- Substitution : Nucleophilic displacement (e.g., NaOH for hydroxylation) under reflux. Monitor reaction progress via TLC or NMR .

How does positional isomerism (e.g., 2-nitro vs. 4-nitro substitution) impact the chemical reactivity of nitrobenzenesulfonic acid hydrates?

Answer:

Para-substitution (4-nitro) enhances resonance stabilization of the sulfonic acid group, increasing acidity (pKa ~0.5) compared to ortho-isomers. Reactivity in electrophilic substitutions (e.g., nitration) is reduced due to electron-withdrawing effects. Comparative studies using DFT calculations or Hammett plots quantify substituent effects .

What methodologies are effective in studying hydration-dependent phase transitions in 4-nitrobenzenesulfonic acid systems?

Answer:

- Variable-Temperature XRD : Track structural changes during dehydration (e.g., loss of H₂O at 100–120°C).

- DSC/TGA : Measure enthalpy changes and mass loss associated with hydration states.

- In Situ Raman Spectroscopy : Monitor real-time vibrational shifts during phase transitions .

How can researchers mitigate hazards associated with handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.